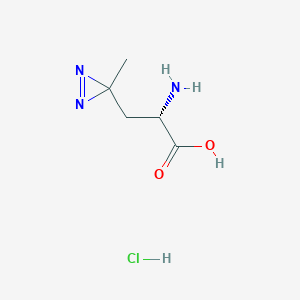

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride

Description

Historical Development of Diazirine Chemistry in Research

Diazirine chemistry emerged in the 1960s as researchers sought photolabile groups capable of generating reactive intermediates without requiring extreme wavelengths or prolonged irradiation. Early work by Smith and colleagues demonstrated that 3H-diazirines could produce carbenes upon 350–380 nm UV exposure, which insert into neighboring C–H, N–H, or O–H bonds with minimal selectivity. This contrasted sharply with aryl azides, which required shorter UV wavelengths (≤300 nm) and generated nitrenes prone to nonspecific reactions.

The first practical application of diazirines in PAL occurred in 1983, when Brunner’s group synthesized 3-trifluoromethyl-3-phenyldiazirine (TPD) to study bacteriorhodopsin. However, early diazirines suffered from poor aqueous solubility and thermal instability. Breakthroughs in the 1990s, such as the introduction of aliphatic diazirines and ring-stabilized variants, addressed these limitations. For example, 3-methyl-3H-diazirine derivatives showed enhanced stability under physiological conditions while retaining efficient photoreactivity.

Key milestones include:

Evolution of Photo-Reactive Amino Acid Analogs

The integration of diazirines into amino acids required overcoming synthetic and steric challenges. Initial attempts focused on modifying side chains of lysine or cysteine, but these often disrupted protein folding. The 3-methyl-3H-diazirine moiety, with its compact bicyclic structure (van der Waals radius ≈2.1 Å), proved ideal for minimally invasive incorporation.

(2S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride evolved from systematic optimizations:

- Backbone Compatibility : Retaining the L-configuration ensured recognition by ribosomal machinery and aminoacyl-tRNA synthetases during protein biosynthesis.

- Stability Enhancements : Protonation of the diazirine nitrogen at physiological pH reduced premature ring-opening.

- Synthetic Accessibility : Modern routes employ ketone oximation, tosylation, and ammonolysis (Figure 1):

$$

\text{Ketone} \xrightarrow{\text{NH}2\text{OH}} \text{Oxime} \xrightarrow{\text{TsCl}} \text{Tosyl Oxime} \xrightarrow{\text{NH}3} \text{Diaziridine} \xrightarrow{\text{Ag}_2\text{O}} \text{Diazir

Properties

IUPAC Name |

(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNFORQFTSETKL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride can be synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the leucine amino acid structure. The synthetic route typically involves the following steps:

Protection of the amino group: The amino group of leucine is protected using a suitable protecting group.

Introduction of the diazirine group: The protected leucine is then reacted with a diazirine-containing reagent to introduce the diazirine group.

Deprotection: The protecting group is removed to yield the final product, (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride.

Industrial Production Methods

Industrial production of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

High-yield incorporation: The compound is incorporated into proteins recombinantly expressed in Escherichia coli, achieving high incorporation rates.

Purification: The synthesized compound is purified using techniques such as chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Photo-crosslinking: Upon UV light irradiation (∼360 nm), the diazirine group forms a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond.

Substitution reactions: The diazirine group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

UV light (∼360 nm): Used for photo-crosslinking reactions.

Nucleophiles: Used in substitution reactions.

Major Products Formed

Covalent adducts: Formed during photo-crosslinking reactions.

Substituted products: Formed during substitution reactions.

Scientific Research Applications

Chemical Biology

In chemical biology, (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is primarily used as a photo-crosslinking agent . This property allows it to form covalent bonds with nearby biomolecules upon exposure to UV light, facilitating the study of:

- Protein-protein interactions : The compound enables researchers to map interactions between various proteins in cellular environments.

- Protein-ligand interactions : It aids in identifying binding sites and affinities of ligands to their target proteins.

Medicinal Chemistry

In the realm of medicinal chemistry, this diazirine-based compound serves as a valuable tool for developing photoaffinity labels . These labels are crucial for:

- Drug target identification : By covalently attaching to specific proteins, researchers can isolate and identify potential drug targets.

- Studying drug mechanisms : The compound helps elucidate how drugs interact with their biological targets, providing insights into therapeutic efficacy.

Proteomics

The application of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride in proteomics involves:

- Identification and characterization of protein complexes : Its ability to crosslink proteins allows for the analysis of complex protein networks.

- Mapping interaction networks : Researchers utilize the compound to explore the dynamic interactions within cellular systems, enhancing our understanding of cellular functions.

Targeted Protein Acetylation

In a notable study, researchers utilized a diazirine-based probe similar to (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride to induce acetylation on histone proteins. This approach enabled real-time observation of acetylation changes, contributing valuable data on chromatin dynamics during gene expression regulation.

Protein Interaction Mapping

Another significant application involved using the compound to identify transient protein interactions within living cells. By photoactivating the probe, researchers successfully captured fleeting interactions that traditional methods often overlook, thereby enhancing our understanding of cellular signaling pathways.

Mechanism of Action

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride exerts its effects through the formation of a highly reactive carbene species upon UV light irradiation (∼360 nm). This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond, allowing for the photoaffinity labeling of cellular targets and protein-protein interactions .

Comparison with Similar Compounds

Photoreactivity of Diazirine vs. Stability of Other Substituents

- The diazirine group in the target compound undergoes UV-induced carbene formation, enabling covalent bonding with proximal biomolecules—a critical feature absent in oxolan, oxan, or imidazole analogs .

- In contrast, the azo group in the American Elements compound (CAS 139209039) exhibits redox sensitivity but lacks photoreactivity, limiting its use in dynamic crosslinking studies .

Biological Activity

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, commonly referred to as H-L-Photo-leucine, is an amino acid derivative that incorporates a diazirine moiety. This compound has gained attention in biochemical research due to its unique properties as a photo-crosslinker, allowing for the study of protein interactions and dynamics in living systems.

The molecular formula of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is CHNO, with a molecular weight of 143.14 g/mol. It is classified under hazardous materials due to its reactive nature and requires careful handling under inert conditions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 143.14 g/mol |

| CAS Number | 851960-91-3 |

| MDL Number | MFCD19207670 |

| Classification | Hazard Class 4.1 |

The biological activity of H-L-Photo-leucine primarily revolves around its ability to act as a photo-crosslinker. Upon exposure to UV light, the diazirine group undergoes a rearrangement to form a highly reactive carbene species. This reactive intermediate can covalently bond to nearby nucleophiles, including amino acids in proteins, facilitating the study of protein-protein and protein-ligand interactions.

Applications in Research

- Protein Interaction Studies : H-L-Photo-leucine is utilized to map protein interactions in complex biological systems. Its incorporation into proteins allows researchers to capture transient interactions that would otherwise be difficult to study.

- Cellular Imaging : The compound serves as a tool for labeling specific proteins within cells, enabling visualization through various imaging techniques.

- Drug Discovery : By understanding how proteins interact with potential drug candidates, H-L-Photo-leucine aids in the identification of new therapeutic targets.

Case Studies

Several studies have demonstrated the utility of H-L-Photo-leucine in biological research:

- Study on GABAA Receptors : Research indicated that diazirine-based photo-crosslinkers could effectively map binding sites on GABAA receptors, revealing critical insights into receptor modulation by various ligands .

- Cancer Research : In a study focused on cancer therapeutics, H-L-Photo-leucine was used to identify novel binding partners for anticancer drugs, enhancing the understanding of drug action mechanisms .

- Neuroscience Applications : The compound has been employed to investigate synaptic proteins and their interactions during neurotransmission processes, providing insights into neural signaling pathways .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride to ensure chirality and purity?

- Methodological Answer :

- Starting Materials : Use chiral precursors like L-serine or L-alanine to preserve stereochemistry. For example, Boc-protected amino acids (e.g., Boc-L-alanine) are effective for maintaining chirality during coupling reactions .

- Diazirine Incorporation : Introduce the 3-methyl-3H-diazirinyl group via nucleophilic substitution or photochemical methods. Ensure anhydrous conditions to prevent hydrolysis of the diazirine ring.

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to protect the α-amino group during synthesis. Deprotection with trifluoroacetic acid (TFA) or HCl/EtOAc yields the final hydrochloride salt .

- Salt Formation : Treat the free base with HCl in diethyl ether to form the hydrochloride salt, enhancing solubility and crystallinity .

Q. How can researchers optimize the solubility and stability of this diazirine-containing amino acid derivative under physiological conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt form improves aqueous solubility. For in vitro assays, use buffered solutions (e.g., PBS at pH 7.4) with co-solvents like DMSO (<5%) to prevent aggregation .

- Stability : Store lyophilized powder at -20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to UV light, as diazirines are photoreactive. Conduct stability assays via HPLC to monitor degradation under varying pH and temperature .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and diazirine incorporation. Key signals include the α-proton (δ 3.8–4.2 ppm) and diazirine methyl group (δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: ~248.1 Da). Electrospray ionization (ESI) is preferred for polar compounds .

- HPLC : Reverse-phase C18 columns with UV detection (220 nm) assess purity (>95%). Use a gradient of acetonitrile/water (0.1% TFA) for optimal resolution .

Advanced Research Questions

Q. What experimental strategies are recommended for incorporating this photoaffinity probe into peptide sequences without compromising biological activity?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the diazirine amino acid during chain elongation using Fmoc chemistry. Use coupling reagents like HATU or PyBOP in DMF, and monitor coupling efficiency via Kaiser test .

- Activity Validation : After synthesis, confirm peptide activity via circular dichroism (CD) for secondary structure integrity and competitive binding assays (e.g., SPR or ITC) to verify target engagement .

Q. How should researchers address contradictory crosslinking efficiency data observed when using this diazirine derivative in different pH environments?

- Methodological Answer :

- pH Optimization : Test crosslinking efficiency across a pH range (6.0–8.0). Diazirines exhibit higher reactivity at neutral to slightly basic pH due to reduced protonation of the amino group .

- Control Experiments : Include a non-photoactive analog (e.g., phenylalanine substitution) to distinguish specific crosslinking from background interactions. Use quantitative MS to compare crosslink yields .

Q. What orthogonal analytical approaches can validate target engagement specificity in photoaffinity labeling studies using this compound?

- Methodological Answer :

- Tandem MS/MS : Fragment crosslinked complexes to identify binding sites. Look for diagnostic ions corresponding to the diazirine-modified peptide .

- Isotope Labeling : Synthesize a C-labeled analog (see ) to track incorporation into target proteins via isotopic mass shifts in MS .

- Competitive Binding Assays : Co-incubate with excess non-labeled ligand to confirm dose-dependent reduction in crosslinking signal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.